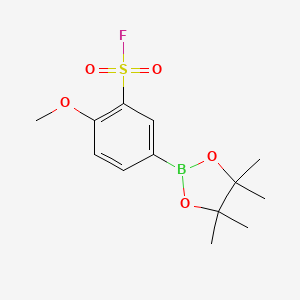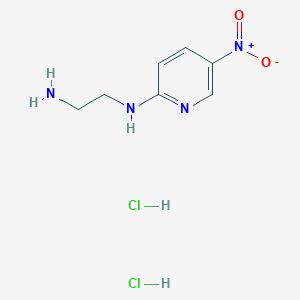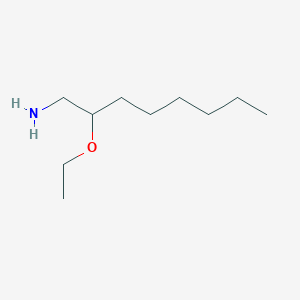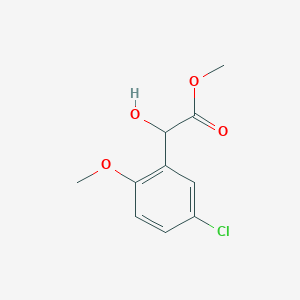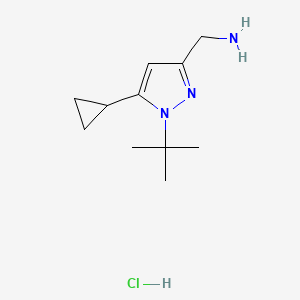
2-Isocyanato-1,1-dimethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-1,1-dimethylcyclobutane is a unique organic compound characterized by its cyclobutane ring structure with an isocyanate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isocyanates, including 2-Isocyanato-1,1-dimethylcyclobutane, typically involves the reaction of amines with phosgene. due to the hazardous nature of phosgene, alternative non-phosgene methods have been developed. These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea .
Industrial Production Methods: Industrial production of isocyanates often employs the phosgene process, which involves the reaction of primary amines with phosgene to form isocyanates and hydrogen chloride. Non-phosgene methods are also being explored to mitigate the environmental and health risks associated with phosgene .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isocyanato-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Reacts with diols or polyols to form polyurethanes.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Water: Used in hydrolysis reactions.
Diols/Polyols: Used in the production of polyurethanes.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Polyurethanes: Formed from polymerization reactions.
Applications De Recherche Scientifique
2-Isocyanato-1,1-dimethylcyclobutane has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Material Science: Explored for its potential in creating new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Isocyanato-1,1-dimethylcyclobutane involves its reactivity with nucleophiles due to the electrophilic nature of the isocyanate group. This reactivity allows it to form various products, such as urethanes and polyurethanes, through addition reactions with alcohols and other nucleophiles .
Comparaison Avec Des Composés Similaires
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Toluene diisocyanate (TDI)
- Methylenediphenyl diisocyanate (MDI)
Comparison: 2-Isocyanato-1,1-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to linear or aromatic isocyanates like HDI, IPDI, TDI, and MDI. These differences can influence its reactivity and the properties of the polymers formed from it .
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
2-isocyanato-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C7H11NO/c1-7(2)4-3-6(7)8-5-9/h6H,3-4H2,1-2H3 |
Clé InChI |
PHLVNABTABMIGU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1N=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


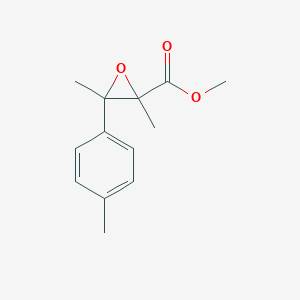
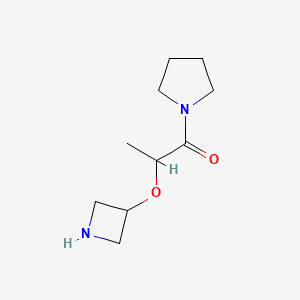

![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
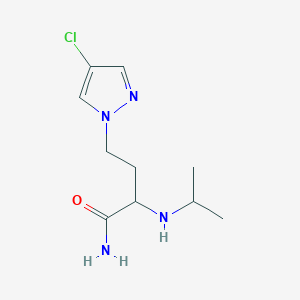
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)

